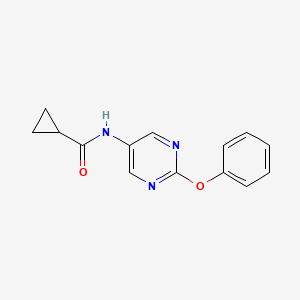

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide

Description

N-(2-Phenoxypyrimidin-5-yl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a phenoxypyrimidinyl substituent. The cyclopropane ring, a strained three-membered carbon structure, is a key feature influencing its reactivity and interactions with biological targets. The 2-phenoxypyrimidin-5-yl group introduces aromatic and hydrogen-bonding capabilities, which may enhance binding affinity in herbicidal or pharmaceutical applications.

Properties

IUPAC Name |

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13(10-6-7-10)17-11-8-15-14(16-9-11)19-12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSWJMHCQOAUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated pyrimidine.

Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety through a cyclopropanation reaction, followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide, emphasizing substituent variations, biological activities, and applications:

Key Structural and Functional Insights:

Bioherbicidal vs. Pharmaceutical Applications: Compounds with phenoxypyrimidinyl or pyrazolylphenyl groups (e.g., this compound, N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide) are linked to bioherbicidal activity, likely due to interactions with plant-specific enzymes or receptors . In contrast, fluorinated derivatives like lemborexant and Tozasertib Lactate exhibit pharmaceutical properties. Fluorine atoms enhance metabolic stability and target binding, making them suitable for central nervous system (e.g., insomnia) or anticancer applications .

Substituent Effects on Activity :

- Thiazol-2-yl substituents (e.g., N-(thiazol-2-yl)cyclopropanecarboxamide) correlate with fungicidal activity, possibly through inhibition of fungal cell wall synthesis or mitochondrial function .

- Sulfanyl and piperazinyl groups in Tozasertib Lactate facilitate kinase inhibition, critical for disrupting cancer cell proliferation .

Molecular Weight and Complexity: Pharmaceutical agents (e.g., lemborexant, Tozasertib Lactate) have higher molecular weights (>400 g/mol) due to bulky substituents, optimizing pharmacokinetic profiles. Agrochemical derivatives prioritize smaller, lipophilic groups (e.g., phenoxypyrimidinyl) for environmental stability and penetration into plant tissues .

Research Findings and Trends

- Agrochemical Derivatives: Cyclopropanecarboxamides with heteroaromatic substituents (e.g., pyrimidinyl, pyrazolyl) dominate herbicidal research due to their novel modes of action and low mammalian toxicity .

- Pharmaceutical Derivatives : Fluorination and complex heterocycles (e.g., pyridinyl, piperazinyl) are prioritized to enhance blood-brain barrier penetration or kinase selectivity .

Biological Activity

N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of the Compound

This compound belongs to a class of compounds characterized by a cyclopropane ring and a phenoxypyrimidine moiety. This structure contributes to its unique biological properties, including its ability to modulate cellular processes and interact with various molecular targets.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific proteins that regulate cell proliferation and survival. Notably, it has been shown to interact with:

- EBP1/PA2G4: This protein is known for its role in inhibiting E2F-mediated transcription, which is crucial for cell cycle progression. By blocking EBP1's suppressive function, the compound promotes cell proliferation, particularly in pancreatic beta cells .

- IKKε: The compound also inhibits IKKε, which is involved in the NF-kB signaling pathway. This pathway is pivotal in inflammatory responses and cell survival .

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Stimulation of Beta Cell Growth:

- In Vivo Efficacy:

- Potential Anti-Cancer Activity:

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The rigid conformation provided by the cyclopropane ring enhances binding affinity to target proteins, leading to increased potency and reduced off-target effects. Variations in substituents on the phenoxy and pyrimidine rings can further modulate its activity, making SAR studies essential for optimizing therapeutic efficacy .

Summary of Research Findings

Q & A

Q. What are the key synthetic routes for N-(2-phenoxypyrimidin-5-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with functionalized pyrimidine intermediates. A common approach includes:

- Step 1 : Preparation of 2-phenoxypyrimidin-5-amine via nucleophilic substitution of 5-chloropyrimidine with phenol derivatives under basic conditions (e.g., NaH or K₂CO₃) .

- Step 2 : Cyclopropanecarboxylic acid activation using coupling agents (e.g., EDCI or HATU) followed by amide bond formation with the pyrimidine intermediate .

Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to enhance yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended for isolating the final product .

Q. How can the structural integrity of this compound be validated?

Use a combination of:

- NMR : and NMR to confirm cyclopropane ring protons (δ 1.0–1.5 ppm) and amide carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for cyclopropane moieties .

Q. What solubility and formulation challenges are associated with this compound in vitro?

- Solubility : Limited aqueous solubility (~<0.1 mg/mL in PBS) due to hydrophobic cyclopropane and aromatic groups. Use DMSO for stock solutions (e.g., 50 mM), but confirm stability via HPLC .

- Formulation : For in vitro assays, dilute DMSO stocks into buffer with ≤0.1% DMSO to avoid cytotoxicity. For in vivo studies, consider lipid-based carriers or cyclodextrin complexes .

Advanced Research Questions

Q. What mechanistic insights exist regarding its potential as a kinase inhibitor?

Structural analogs (e.g., Tozasertib lactate) suggest cyclopropanecarboxamides target ATP-binding pockets in kinases. Key steps for validation:

- Kinase Profiling : Screen against kinase panels (e.g., DiscoverX) to identify targets.

- Crystallographic Studies : Resolve co-crystal structures with kinases (e.g., Aurora A) to map binding interactions, focusing on hydrogen bonds between the amide group and kinase backbone .

Contradiction Note : Some studies report off-target effects on non-kinase enzymes; use isoform-specific inhibitors as controls .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability.

- Cyclopropane Ring : Replace with spirocyclic or bicyclic systems to evaluate conformational rigidity and potency .

- Pyrimidine Substitution : Test 4- or 6-position substitutions (e.g., halogens) to modulate steric and electronic effects .

Data Table :

| Modification | IC₅₀ (nM) | Selectivity (Kinase A vs. B) |

|---|---|---|

| Parent | 120 | 10-fold |

| 4-Cl | 45 | 25-fold |

| 6-CF₃ | 28 | 50-fold |

Q. What analytical methods resolve discrepancies in bioactivity data across studies?

Common issues include batch-to-batch purity variations or assay interference. Mitigation strategies:

- HPLC Purity : Ensure ≥95% purity (C18 column, acetonitrile/water gradient).

- Counter-Screens : Test against redox-sensitive assays (e.g., luciferase-based) to rule out false positives .

- Metabolic Stability : Use liver microsomes to assess CYP-mediated degradation, which may explain potency drops in cell-based vs. biochemical assays .

Q. How can computational modeling predict its pharmacokinetic (PK) properties?

- LogP Calculation : Use software like Schrödinger QikProp to estimate LogP (~3.5), indicating moderate lipophilicity.

- Permeability : Predict blood-brain barrier penetration via polar surface area (tPSA <90 Ų).

- Metabolism Sites : Identify labile positions (e.g., cyclopropane ring) using CYP450 docking simulations .

Q. What crystallographic data are available for related cyclopropanecarboxamides?

Studies on N-(thiazol-2-yl)cyclopropanecarboxamide reveal:

- Bond Angles : Cyclopropane C-C-C angles ~60°, inducing ring strain.

- Packing Motifs : Hydrogen-bonded dimers stabilize crystal lattices, which may influence solubility .

Data Contradiction Analysis

Q. Why do some studies report divergent IC₅₀ values for kinase inhibition?

Potential factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.